2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide belongs to the class of benzothiazole-based acetohydrazides. Its core structure comprises a benzothiazole ring linked via a sulfanyl (-S-) group to an acetohydrazide moiety, which is further functionalized with an (E)-configured 2,4-dimethoxyphenyl methylidene group.
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-13-8-7-12(15(9-13)24-2)10-19-21-17(22)11-25-18-20-14-5-3-4-6-16(14)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+ |
InChI Key |
PEYHBHFHQOBPAO-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, which is then reacted with 2,4-dimethoxybenzaldehyde under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Its unique chemical structure could be useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and hydrazide moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The target compound’s 2,4-dimethoxyphenyl group can be compared to derivatives with alternative aryl substituents:
Key Observations :
- Electron-Donating vs. In contrast, nitro or chloro substituents (e.g., ) would increase electrophilicity, altering reactivity .
- Steric and Solubility Effects : The biphenyl group () introduces steric bulk, which may hinder membrane permeability but improve target specificity. Hydroxy groups () enhance hydrophilicity, impacting pharmacokinetics .
Physicochemical Properties and Stability
- Lipophilicity : The 2,4-dimethoxy groups likely increase logP compared to hydroxy-substituted derivatives () but reduce it relative to biphenyl analogs ().
- Crystallinity : Single-crystal X-ray data (e.g., ) confirm the (E)-configuration of analogous hydrazones, critical for stability and activity .
- Spectroscopic Characterization : IR and NMR (1H, 13C) would show peaks for benzothiazole (C=S, ~1250 cm⁻¹), hydrazide (N-H, ~3200 cm⁻¹), and methoxy protons (δ 3.8–4.0 ppm) .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of benzothiazole and hydrazone that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies concerning this compound, emphasizing its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzothiazole moiety linked to a hydrazone structure, which is known to influence its biological activity.
Synthesis
The synthesis typically involves the reaction of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with substituted aldehydes. The method used often includes refluxing in organic solvents like ethanol or DMF under controlled conditions to yield the desired hydrazone derivatives.
Antimicrobial Activity
Recent studies have demonstrated that compounds derived from benzothiazole exhibit significant antimicrobial properties. For example:
- Antibacterial and Antifungal Effects : Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicate that these compounds can inhibit the growth of pathogens at minimal inhibitory concentrations (MIC) as low as 50 µg/mL .
Anticancer Activity
Several studies have reported on the cytotoxic effects of benzothiazole derivatives against cancer cell lines:
- Cytotoxicity Tests : The synthesized compounds were evaluated against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, with IC50 values ranging from 28 ng/mL to 290 ng/mL for various derivatives .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : Some analogs demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of various benzothiazole derivatives; found significant inhibition against multiple bacterial strains with MIC values around 50 µg/mL. |
| Study 2 | Evaluated cytotoxic effects on MDA-MB-231 and SK-Hep-1 cell lines; certain derivatives showed selective toxicity with low IC50 values. |
| Study 3 | Assessed enzyme inhibition; several compounds effectively inhibited tyrosinase activity, indicating potential in cosmetic applications for skin lightening. |
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds can scavenge free radicals, contributing to their antioxidant properties .
- Enzyme Interaction : The structural features allow for binding to active sites of enzymes like tyrosinase, leading to inhibition of their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
